N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-17(12-28-30)24(32)29(14-27-22)13-15-6-4-5-7-18(15)25/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNQDFRMXUWIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex compound with significant potential in medicinal chemistry. Its biological activities are primarily linked to its structural components, particularly the pyrazolo[3,4-d]pyrimidine scaffold. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Molecular Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 921890-58-6 |
| Molecular Formula | C23H21FN6O6 |
| Molecular Weight | 496.4 g/mol |
| Structure | Structure |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes. Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core often exhibit:
- Anticancer Activity : These compounds have been shown to inhibit the activity of polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancers. The inhibition of Plk1 can lead to disrupted mitotic progression and subsequent cancer cell death .
- Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance anti-inflammatory properties by modulating inflammatory pathways .
Anticancer Studies
A study evaluating the anticancer potential of similar compounds demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold could effectively inhibit cancer cell proliferation. The mechanism involves targeting Plk1's polo-box domain, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Properties
Research has indicated that compounds with similar structures can exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- Inhibition of Plk1 : A study published in Nature highlighted a new class of small-molecule inhibitors targeting Plk1's polo-box domain. Compounds structurally related to this compound showed promising results with IC50 values in the low nanomolar range .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of methoxy-substituted pyrazolo[3,4-d]pyrimidines reported a significant reduction in inflammatory markers in treated models compared to controls .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Q. How can degradation products be identified and mitigated during formulation?
- Solution : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress). Use LC-QTOF-MS to identify major degradants (e.g., hydrolysis of the pyrimidinone ring). Stabilize via lyophilization (exclude water) or formulation with antioxidants (BHT). Accelerated stability studies (40°C/75% RH) guide excipient selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
